1-Bromonaphthalen-2-yl 5-bromonicotinate
Description
1-Bromonaphthalen-2-yl 5-bromonicotinate is a brominated aromatic ester compound comprising a naphthalene moiety substituted with bromine at the 1-position and a 5-bromonicotinate ester group at the 2-position. The brominated naphthalene group may confer distinct physicochemical properties, including increased lipophilicity and stability compared to simpler aromatic esters.
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-12-7-11(8-19-9-12)16(20)21-14-6-5-10-3-1-2-4-13(10)15(14)18/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTJJWLYBKCFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromonaphthalen-2-yl 5-bromonicotinate can be synthesized through a series of chemical reactions involving the bromination of naphthalene and nicotinic acid derivatives. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halide substrate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromonaphthalen-2-yl 5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids/Esters: React with the brominated compound in the presence of a palladium catalyst.
Nucleophiles: Employed in substitution reactions to replace bromine atoms with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Bromonaphthalen-2-yl 5-bromonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromonaphthalen-2-yl 5-bromonicotinate involves its interaction with molecular targets and pathways within a given system. For instance, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Nicergoline (10-Methoxy-1,6-dimethylergoline-8β-methanol 5-bromonicotinate)
- Molecular Formula : C₂₄H₂₆BrN₃O₃ .
- Key Features : Incorporates an ergoline alkaloid-derived backbone with a methoxy group and methyl substitutions. This complex structure enables its pharmacological activity as a peripheral vasodilator and cognitive enhancer .
- Therapeutic Use : Clinically used for cerebrovascular disorders .
tert-Butyl 5-bromonicotinate
Benzyl 5-bromonicotinate
This compound
- Inferred Molecular Formula: C₁₆H₉Br₂NO₂ (based on structural analysis).
- Its dual bromination may enhance electrophilic reactivity, making it suitable for cross-coupling reactions in synthetic chemistry.
Data Table: Comparative Analysis of 5-Bromonicotinate Derivatives
Biological Activity
1-Bromonaphthalen-2-yl 5-bromonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromonaphthalene moiety and a bromonicotinate group. The molecular formula is , and it has a molecular weight of approximately 343.01 g/mol. The compound's structure can be represented as follows:
Pharmacological Properties
This compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies indicate significant inhibition of growth for Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly by inhibiting oxidative stress pathways.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : It may act as an antagonist or modulator at specific neurotransmitter receptors, contributing to its neuroprotective effects.
- Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism, indicating potential drug-drug interaction risks.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bromonaphthalene derivatives, including this compound. Results showed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These findings suggest that this compound has promising anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
